N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide
Description
N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide is a benzamide derivative characterized by an ethyl group at the N-position, a fluorine atom at the 2-position of the benzamide core, and a 5-hydroxypyridin-3-yl substituent at the 4-position. The fluorine atom likely enhances electronegativity and metabolic stability, while the hydroxypyridinyl group may facilitate hydrogen bonding, influencing target binding. The ethyl substituent balances lipophilicity and solubility compared to longer acyl chains observed in other benzamide derivatives .
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-17-14(19)12-4-3-9(6-13(12)15)10-5-11(18)8-16-7-10/h3-8,18H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDXHGOSVCSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683169 | |
| Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-39-0 | |
| Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridine moiety can yield pyridine ketones, while reduction can produce pyridine alcohols .
Scientific Research Applications
N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxypyridine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Analysis
The compound’s structural features are compared to related benzamides in Table 1, highlighting substituent variations and their implications.
Table 1: Comparative Analysis of Benzamide Derivatives
Key Insights from Substituent Variations
- Acyl Chain Length: In PCAF HAT inhibitors (), longer acyl chains (e.g., tetradecanoylamino in Compound 17) correlate with higher inhibitory activity. The ethyl group in the target compound is shorter, suggesting reduced lipophilicity but improved solubility compared to C14 analogs .
- Substituent Position: The 2-fluoro and 4-hydroxypyridinyl groups in the target compound contrast with 2-acylamino and 1-carboxyphenyl groups in . Fluorine’s electron-withdrawing effects may stabilize the molecule, while the hydroxypyridinyl group could mimic salicylic acid’s role in anacardic acid derivatives .
- Neuroleptic Potential: Neuroleptic benzamides () prioritize substituents like sulfonyl or methoxy groups for CNS activity. The target compound lacks these groups, suggesting divergent pharmacological applications unless hydroxypyridinyl confers unique receptor interactions .
Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
